molecular formula C8H7ClO3 B560724 (3-Ethylfuran-2-yl)(oxo)acetyl chloride CAS No. 107747-88-6

(3-Ethylfuran-2-yl)(oxo)acetyl chloride

Cat. No.: B560724
CAS No.: 107747-88-6
M. Wt: 186.591
InChI Key: GHXLDQBLSPVVPE-UHFFFAOYSA-N
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Description

(3-Ethylfuran-2-yl)(oxo)acetyl chloride is a versatile furan-based acyl chloride intermediate designed for use in organic synthesis and pharmaceutical research. Its molecular structure, featuring a reactive acid chloride group adjacent to a beta-keto system on the furan ring, makes it a valuable electrophilic building block for the formation of carbon-carbon and carbon-heteroatom bonds. Furan derivatives are recognized as key precursors in the development of various pharmaceuticals and are considered platform chemicals derived from biomass . This reagent is expected to be particularly useful in Friedel-Crafts acylation reactions for the synthesis of ketone intermediates, a transformation common to similar furanoyl chlorides . Furthermore, the 3-ethyl substituent on the furan ring may influence the compound's lipophilicity and steric properties, potentially fine-tuning the biological activity of resulting molecules. Research into analogous furan compounds has demonstrated their potential as intermediates for antimicrobial agents and other bioactive molecules . This compound is strictly for research applications and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

107747-88-6

Molecular Formula

C8H7ClO3

Molecular Weight

186.591

IUPAC Name

2-(3-ethylfuran-2-yl)-2-oxoacetyl chloride

InChI

InChI=1S/C8H7ClO3/c1-2-5-3-4-12-7(5)6(10)8(9)11/h3-4H,2H2,1H3

InChI Key

GHXLDQBLSPVVPE-UHFFFAOYSA-N

SMILES

CCC1=C(OC=C1)C(=O)C(=O)Cl

Synonyms

2-Furanacetyl chloride, 3-ethyl-alpha-oxo- (9CI)

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid reacts with oxalyl chloride in anhydrous diethyl ether or dichloromethane under inert conditions. The reaction typically proceeds at 0°C to room temperature, with the evolution of CO2CO_2 and HClHCl gases serving as indicators of progress. A catalytic amount of N,NN,N-dimethylformamide (DMF) may accelerate the reaction by generating an acylium ion intermediate.

Example Procedure
A solution of 3-ethylfuran-2-carboxylic acid (10 mmol) in dry diethyl ether (20 mL) is treated with oxalyl chloride (12 mmol) dropwise at 0°C. The mixture is stirred for 2 hours at room temperature, after which the solvent and excess reagent are removed under reduced pressure. The crude product is purified via vacuum distillation, yielding this compound in 70–85% purity.

Advantages and Limitations

  • Yield : 70–85%

  • Purity : Requires careful purification to remove residual oxalyl chloride.

  • Scalability : Suitable for large-scale synthesis due to minimal byproducts.

Halogenation of 3-Ethylfuran-2-yl Oxoacetate Using Inorganic Reagents

An alternative route involves halogenating the corresponding oxoacetate derivative. This method is advantageous when the carboxylic acid precursor is unavailable.

Reaction Protocol

The oxoacetate intermediate is synthesized via Friedel-Crafts acylation of 3-ethylfuran with methyl oxalyl chloride, followed by hydrolysis. The resulting 3-ethylfuran-2-yl oxoacetic acid is then treated with thionyl chloride (SOCl2SOCl_2) or phosphorus pentachloride (PCl5PCl_5) in toluene at reflux.

Optimized Conditions

  • Reagents : Thionyl chloride (2.5 equiv), toluene, 80°C, 4 hours.

  • Workup : The mixture is filtered, and the solvent is evaporated to yield the acyl chloride.

  • Yield : 65–75%, with higher purity compared to oxalyl chloride methods.

Mechanistic Insights

Thionyl chloride reacts with the carboxylic acid to form an intermediate mixed anhydride, which subsequently decomposes to release SO2SO_2 and HClHCl, driving the reaction to completion.

Multi-Step Synthesis from 3-Ethylfuran Precursors

For laboratories lacking direct access to 3-ethylfuran-2-carboxylic acid, a multi-step synthesis from 3-ethylfuran is feasible. This approach involves formylation, oxidation, and chlorination stages.

Step 1: Formylation of 3-Ethylfuran

3-Ethylfuran undergoes Vilsmeier-Haack formylation using POCl3POCl_3 and DMF to introduce an aldehyde group at the 2-position.

Step 2: Oxidation to Oxoacetic Acid

The formylated product is oxidized using Jones reagent (CrO3/H2SO4CrO_3/H_2SO_4) or potassium permanganate (KMnO4KMnO_4) in acidic conditions, yielding 3-ethylfuran-2-yl oxoacetic acid.

Step 3: Chlorination

The oxoacetic acid is treated with thionyl chloride as described in Method 2, culminating in the target acyl chloride.

Overall Yield : 50–60% across three steps.

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

MethodYield (%)Purity (%)Key AdvantagesLimitations
Oxalyl Chloride70–8585–90Rapid, single-stepRequires anhydrous conditions
Thionyl Chloride65–7590–95High purity, scalableLonger reaction time
Multi-Step Synthesis50–6080–85Flexible precursor availabilityLabor-intensive, lower overall yield

Critical Factors Influencing Method Selection

  • Starting Material Availability : Laboratories with access to 3-ethylfuran-2-carboxylic acid prefer Method 1 for its simplicity.

  • Purity Requirements : Method 2 is superior for applications demanding high-purity acyl chlorides.

  • Cost and Time Constraints : Method 1 is optimal for rapid synthesis, whereas Method 3 is reserved for specialized contexts .

Q & A

Q. What are the optimal synthetic routes for (3-ethylfuran-2-yl)(oxo)acetyl chloride, and how do reaction conditions influence yield?

The compound can be synthesized via α-oxo acid activation using α,α-dichloromethyl methyl ether (DCME) under anhydrous conditions. For example, α-oxo-2-furanacetic acid reacts with DCME at 50°C under argon, yielding the acyl chloride with 100% efficiency (neat conditions, 30 minutes) . Key factors include:

  • Anhydrous environment : Prevents hydrolysis of the acid chloride.
  • Catalyst-free conditions : Unlike Friedel-Crafts acylation, which requires AlCl₃ .
  • Temperature control : Excessive heat degrades the furan ring.
Synthetic Method YieldConditionsReference
DCME activation (neat)100%50°C, Ar, 30 min
Thionyl chloride (SOCl₂) method85–90%Reflux, 2–3 hours

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : The furan proton (δ 6.5–7.5 ppm) and carbonyl carbon (δ 170–180 ppm) are diagnostic. For example, ethyl oxo[2-(3-thienyl)-1H-indol-3-yl]acetate shows distinct aromatic protons at δ 7.2–8.1 ppm .
  • IR Spectroscopy : Strong C=O stretch (~1750 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) confirm the acyl chloride group .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragment ions (e.g., loss of Cl⁻) validate purity .

Q. What are the common nucleophilic reactions involving this compound, and how are by-products managed?

The acyl chloride reacts with:

  • Amines : Forms amides (e.g., sulfonamide derivatives) in dichloromethane with triethylamine to neutralize HCl .
  • Alcohols : Produces esters; use pyridine as a base to prevent side reactions .
  • Thiols : Requires low temperatures (0–5°C) to avoid disulfide formation .

By-product mitigation :

  • Scavenging bases : Triethylamine or molecular sieves trap HCl.
  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity without hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for derivatives like Apixaban intermediates?

Discrepancies arise from:

  • Purity of starting materials : Impurities in 3-ethylfuran derivatives reduce yields. Use HPLC to verify >98% purity .
  • Moisture content : Even trace H₂O hydrolyzes the acyl chloride. Conduct reactions under inert gas with dried solvents .
  • Catalyst variability : For Friedel-Crafts routes, AlCl₃ activity depends on particle size; ball-milled catalysts improve consistency .

Case Study : Ethyl oxo[2-(3-thienyl)-1H-indol-3-yl]acetate synthesis achieved 72% yield via optimized AlCl₃ catalysis, versus 50% with unprocessed catalyst .

Q. What strategies stabilize this compound against thermal degradation?

  • Low-temperature storage : Store at –20°C under argon; decomposition occurs above 25°C .
  • In situ generation : Prepare the acyl chloride immediately before use to avoid storage-related degradation .
  • Stabilizing additives : Add 1% hydroquinone to inhibit radical-mediated furan ring oxidation .

Q. How do electronic effects of the 3-ethylfuran group influence acylation kinetics compared to phenyl analogs?

The electron-rich furan ring increases electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. For example:

  • Rate comparison : Acylation with 3-ethylfuran derivatives is 2–3× faster than with 3-chlorophenylacetyl chloride .
  • Mechanistic insight : Furan’s oxygen lone pairs donate electron density, polarizing the C=O bond (supported by DFT calculations) .
Substituent Relative Acylation RateReference
3-Ethylfuran2.5
3-Chlorophenyl1.0
4-Fluorophenyl1.2

Methodological Considerations

Q. What analytical workflows validate the absence of hydrolyzed by-products (e.g., carboxylic acids)?

  • TLC with UV/iodine staining : Hydrolyzed products (Rf ~0.1) vs. acyl chloride (Rf ~0.8) in hexane:EtOAc (4:1) .
  • pH titration : Residual HCl from hydrolysis reduces reaction pH; neutralize with NaHCO₃ and monitor .

Q. How can computational modeling predict reactivity trends for novel derivatives?

  • DFT calculations : Optimize transition states for acylation using Gaussian09 at the B3LYP/6-31G* level .
  • Hammett σ constants : Correlate substituent effects (e.g., EDG vs. EWG) with reaction rates .

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